molecular formula C7H14ClN B2960553 N-Methylbicyclo[3.1.0]hexan-6-amine hydrochloride CAS No. 2174001-80-8

N-Methylbicyclo[3.1.0]hexan-6-amine hydrochloride

Cat. No.: B2960553
CAS No.: 2174001-80-8
M. Wt: 147.65
InChI Key: KUJXZMLDUGUENF-UHFFFAOYSA-N
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Description

N-Methylbicyclo[3.1.0]hexan-6-amine hydrochloride is an organic compound featuring a strained bicyclo[3.1.0]hexane scaffold. The molecular formula of this substance is C7H13N·HCl . The bicyclo[3.1.0]hexane structure is a privileged scaffold in medicinal chemistry, known for its ability to impart conformational restraint and improve the physicochemical properties of lead compounds in drug discovery research . For instance, the bicyclo[3.1.0]hexane (or methanocarba) core has been extensively explored in the development of potent and selective nucleoside-based agonists for adenosine receptors, highlighting its value in creating biologically active molecules . As a building block, this compound can be used in various research areas, including synthetic chemistry methodology development and the exploration of new chemical entities. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-methylbicyclo[3.1.0]hexan-6-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-8-7-5-3-2-4-6(5)7;/h5-8H,2-4H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUJXZMLDUGUENF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1C2C1CCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methylbicyclo[3.1.0]hexan-6-amine hydrochloride typically involves the following steps:

  • Starting Material: The synthesis begins with bicyclo[3.1.0]hexane as the starting material.

  • Nitration: The bicyclo[3.1.0]hexane undergoes nitration to introduce a nitro group at the desired position.

  • Reduction: The nitro group is then reduced to an amine group, resulting in the formation of bicyclo[3.1.0]hexan-6-amine.

  • Methylation: The amine group is methylated to produce N-Methylbicyclo[3.1.0]hexan-6-amine.

  • Formation of Hydrochloride Salt: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to increase yield and purity. Large-scale synthesis may also employ continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: N-Methylbicyclo[3.1.0]hexan-6-amine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can be performed to convert the compound to its amine form.

  • Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can yield ketones or carboxylic acids.

  • Reduction Products: Reduction typically results in the formation of the free amine.

  • Substitution Products: Substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

N-Methylbicyclo[3.1.0]hexan-6-amine hydrochloride is a chemical compound with the molecular formula C7H14ClNC_7H_{14}ClN. It is a derivative of bicyclo[3.1.0]hexane, with a nitrogen atom substituted by a methyl group at the 6-position and a hydrochloride counterion. This compound has garnered attention for its unique structural properties and potential biological activities.

Scientific Research Applications

This compound serves as a building block in organic synthesis for constructing complex molecular frameworks. It can also be used as a probe in biological studies to understand molecular interactions and pathways. Additionally, it finds use in the production of specialty chemicals and materials.

Chemical Reactions

This compound can undergo oxidation, reduction, and nucleophilic substitution reactions. Common reagents and conditions include:

  • Oxidation: Potassium permanganate (KMnO4KMnO_4) and chromium trioxide (CrO3CrO_3).
  • Reduction: Lithium aluminum hydride (LiAlH4LiAlH_4) and hydrogen gas (H2H_2).
  • Substitution: Alkyl halides and amines.

Oxidation products can yield ketones or carboxylic acids, while reduction typically results in the free amine. Substitution reactions can produce various alkylated or acylated derivatives.

This compound, also known as (1S,2R,5R)-N-Methylbicyclo[3.1.0]hexan-2-amine hydrochloride, has shown potential biological activities. The compound's bicyclic structure influences its interaction with biological targets, allowing specific binding to receptors and enzymes, which is critical for its pharmacological effects.

Key Findings

  • The compound exhibits high binding affinity to A3ARs, with a reported KiK_i value in the nanomolar range, indicating potent receptor interaction.
  • In vivo studies have demonstrated that the compound effectively reduces chronic neuropathic pain in mouse models.

Case Study 1: Neuropathic Pain Reduction

A study investigating the efficacy of this compound on chronic neuropathic pain induced by chronic constriction injury (CCI) found that administration led to significant reductions in pain behavior scores compared to control groups. Higher doses correlated with greater analgesic effects.

Case Study 2: In Vitro Pharmacological Profiling

In vitro experiments assessed the pharmacokinetic properties of this compound, including stability in simulated gastric fluids and plasma protein binding. The compound was found to be stable and well-tolerated at therapeutic doses, supporting its potential as a therapeutic agent.

In vivo studies

Mechanism of Action

The mechanism by which N-Methylbicyclo[3.1.0]hexan-6-amine hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would depend on the biological system and the context of the study.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below highlights key structural analogs and their properties:

Compound Name Structural Variation Physicochemical Properties Key Applications/Notes References
N-Methylbicyclo[3.1.0]hexan-6-amine hydrochloride –NHCH₃·HCl High solubility (due to HCl salt), moderate logP CNS-targeting agents, receptor ligands
(1R,5S,6r)-3,3-Difluoro-N-methylbicyclo[3.1.0]hexan-6-amine hydrochloride –NHCH₃·HCl, 3,3-difluoro substitution Increased lipophilicity (logP ~1.8) Enhanced membrane permeability
N,N-Dimethyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride –N(CH₃)₂·2HCl Higher basicity, improved aqueous solubility Anti-tumor, cardiovascular therapies
N,N-Dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine hydrochloride –N(CH₂C₆H₅)₂·HCl High lipophilicity (logP ~3.2), bulky substituents Preclinical studies for enzyme inhibition
3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride Oxygen atom replacing nitrogen (3-oxa) Reduced basicity, enhanced hydrogen bonding Potential prodrug formulations
exo-6-(N,N-Dibenzylamino)-3-phenyl-3-azabicyclo[3.1.0]hexane –N(CH₂C₆H₅)₂, 3-phenyl substitution Extremely lipophilic (logP ~4.1), aromatic interactions Biologically active intermediates

Commercial and Industrial Considerations

  • Cost : The dimethyl derivative is priced at $80–90/KG (), reflecting its scalability and therapeutic demand.
  • Stability : The oxa analog requires storage at 2–8°C under inert atmosphere, indicating sensitivity to moisture and oxidation .
  • Regulatory Status : Several analogs (e.g., dimethyl derivative) are classified under Pharmacy Grade (99% purity), adhering to stringent pharmacopeial standards .

Biological Activity

N-Methylbicyclo[3.1.0]hexan-6-amine hydrochloride, also known as (1S,2R,5R)-N-Methylbicyclo[3.1.0]hexan-2-amine hydrochloride, is a bicyclic amine that has garnered attention for its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a bicyclic structure that significantly influences its interaction with biological targets. The rigid conformation allows for specific binding to various receptors and enzymes, which is critical for its pharmacological effects.

The primary mechanism of action of this compound involves its interactions with adenosine receptors, particularly the A3 adenosine receptor (A3AR). Research indicates that this compound may act as an agonist for A3ARs, leading to various biological effects such as analgesia in neuropathic pain models.

Key Findings:

  • Binding Affinity : The compound exhibits high binding affinity to A3ARs, with a reported KiK_i value in the nanomolar range, indicating potent receptor interaction .
  • Efficacy in Pain Models : In vivo studies have shown that this compound effectively reduces chronic neuropathic pain in mouse models .

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Activity Description Reference
A3 Adenosine Receptor Agonism Acts as a selective agonist for A3ARs, influencing pain modulation and inflammation response.
Analgesic Effects Demonstrated efficacy in reducing neuropathic pain in animal models through receptor activation.
Neuropeptide Y Antagonism Potential role as a noncompetitive antagonist for neuropeptide Y Y1 receptors, influencing appetite and anxiety-related behaviors.

Case Study 1: Neuropathic Pain Reduction

In a study investigating the efficacy of this compound on chronic neuropathic pain induced by chronic constriction injury (CCI), it was found that administration led to significant reductions in pain behavior scores compared to control groups. The compound was administered at varying doses, with higher doses correlating with greater analgesic effects.

Case Study 2: In Vitro Pharmacological Profiling

A series of in vitro experiments assessed the pharmacokinetic properties of this compound, including stability in simulated gastric fluids and plasma protein binding. Results indicated that the compound was stable and well-tolerated at therapeutic doses, supporting its potential for further development as a therapeutic agent .

Q & A

Q. What are the optimal reaction conditions for synthesizing N-Methylbicyclo[3.1.0]hexan-6-amine hydrochloride?

The synthesis typically involves catalytic systems such as CuI or Pd/C under inert atmospheres (e.g., nitrogen). For example, coupling reactions with aryl halides may require heating at 80°C for 16 hours in solvents like isopropanol, followed by purification via crystallization (e.g., pentane/ether) . Key parameters include stoichiometric ratios of reactants, solvent choice, and reaction time, as observed in related bicyclo[3.1.0]hexane derivatives.

Q. How can the bicyclic structure of this compound be confirmed?

Structural validation relies on spectroscopic techniques:

  • 1H/13C NMR : Peaks corresponding to the bicyclic framework (e.g., cyclopropane ring protons at δ 1.2–2.5 ppm and amine protons at δ 2.8–3.5 ppm).
  • IR Spectroscopy : Absorbance bands for N–H (3300–3500 cm⁻¹) and C–N (1200–1350 cm⁻¹).
  • Mass Spectrometry : Molecular ion peaks matching the theoretical mass (e.g., m/z 155.6 for C₆H₁₁N·HCl) .

Q. What analytical methods ensure purity of this compound?

High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) is standard. Melting point analysis (e.g., 121°C for analogous compounds) and elemental analysis (C, H, N within ±0.4% of theoretical values) are critical for confirming purity .

Advanced Research Questions

Q. How can divergent reactivity in nucleophilic substitutions of bicyclo[3.1.0]hexane derivatives be rationalized?

Steric and electronic effects dominate. For example, nucleophilic substitution at the imidoyl chloride unit (e.g., with dibenzylamine) proceeds via an SN2 mechanism in methanol, yielding 80% product. Steric hindrance from substituents (e.g., methyl groups) may reduce reactivity, while electron-withdrawing groups enhance electrophilicity . Computational studies (DFT) can map transition states to predict regioselectivity.

Q. What strategies address contradictions in reported biological activities of 3-azabicyclo[3.1.0]hexane derivatives?

Discrepancies may arise from differences in assay conditions (e.g., cell lines, concentrations) or stereochemical variations. For instance, exo vs. endo isomers exhibit distinct binding affinities. Systematic studies comparing enantiopure samples (via chiral HPLC) and standardized bioassays (e.g., MIC for antimicrobial activity) are recommended .

Q. How can synthetic routes to this compound be optimized for scale-up?

Key challenges include minimizing byproducts (e.g., dimerization) and improving yields. Continuous flow chemistry with immobilized catalysts (e.g., Pd/C) or microwave-assisted synthesis reduces reaction times. Solvent recycling (e.g., isopropanol) and crystallization optimization (e.g., anti-solvent addition rates) enhance scalability .

Q. What are the limitations of current catalytic systems in functionalizing bicyclo[3.1.0]hexane scaffolds?

Transition-metal catalysts (e.g., Cu, Pd) may suffer from ligand incompatibility or sensitivity to oxygen/moisture. For fluorinated derivatives (e.g., 6,6-difluoro analogs), harsh fluorination conditions (e.g., DAST) can degrade the bicyclic core. Alternative approaches, such as photoredox catalysis or enzyme-mediated reactions, are under exploration .

Methodological Considerations

Q. How to design experiments comparing the stability of this compound under varying pH?

  • Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C.
  • Monitor degradation via LC-MS at intervals (0, 24, 48 hours).
  • Identify degradation products (e.g., ring-opened amines) and calculate half-lives.
  • Reference: Stability studies on similar bicycloamines show increased hydrolysis in acidic conditions (pH < 3) .

Q. What computational tools predict the pharmacokinetic properties of bicyclo[3.1.0]hexane derivatives?

  • Molecular Dynamics (MD) Simulations : Assess membrane permeability (logP) and blood-brain barrier penetration.
  • ADMET Predictors : Estimate bioavailability, CYP450 interactions, and toxicity.
  • Docking Studies (AutoDock Vina) : Map binding modes to targets like serotonin transporters (SERTs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.